molecular formula C11H8N4O B1423140 2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351398-75-8

2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1423140
CAS RN: 1351398-75-8
M. Wt: 212.21 g/mol
InChI Key: JZAZHDXYDCRFSX-UHFFFAOYSA-N
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Description

The compound “2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula of this compound is C11H8N4O, and it has a molecular weight of 212.21 .

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridine derivatives are of significant interest due to their diverse pharmacological properties. The compound can serve as a key intermediate in the synthesis of these derivatives. Researchers have developed various synthetic strategies and approaches to assemble the pyrazolopyridine system, considering the advantages and drawbacks of each method .

Anti-Fibrosis Drug Development

The pyrimidine moiety, which is structurally related to the compound, has been employed in the design of drugs with anti-fibrotic activity. Novel 2-(pyridin-2-yl)pyrimidine derivatives have shown promising results against fibrosis, indicating that similar compounds like “2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” could be explored for their potential anti-fibrotic effects .

Medicinal Chemistry

In medicinal chemistry, the construction of novel heterocyclic compound libraries is crucial. The compound could be utilized to create a diverse library of molecules with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Pharmacological Activity Profiling

Derivatives of pyrazolopyridine have been reported to exhibit a wide range of pharmacological activities. “2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” could be used as a scaffold for the development of new compounds, which can then be profiled for various biological activities such as enzyme inhibition, receptor binding, and cellular assays .

Chemical Biology

In chemical biology, understanding the interaction between small molecules and biological systems is key. The compound can be used as a tool to probe biological pathways and processes, helping to elucidate the underlying mechanisms of disease and identify potential therapeutic targets .

properties

IUPAC Name

2-pyridin-4-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-7-9(8-1-3-12-4-2-8)14-15(10)6-5-13-11/h1-7H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZHDXYDCRFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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